molecular formula C15H11NO B1367190 4-Phenylbenzoylacetonitrile CAS No. 78443-35-3

4-Phenylbenzoylacetonitrile

Cat. No. B1367190
CAS RN: 78443-35-3
M. Wt: 221.25 g/mol
InChI Key: BZAJCNCPXHAXBZ-UHFFFAOYSA-N
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Description

4-Phenylbenzoylacetonitrile is a chemical compound with the CAS Number: 78443-35-3 and a molecular weight of 221.26 . It has a linear formula of C15H11NO . The compound is a cream solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Phenylbenzoylacetonitrile is 1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Phenylbenzoylacetonitrile has a molecular weight of 221.26 . It appears as a cream solid . The compound’s density is 1.128g/cm3, and it has a boiling point of 418.129ºC .

properties

IUPAC Name

3-oxo-3-(4-phenylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAJCNCPXHAXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506890
Record name 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbenzoylacetonitrile

CAS RN

78443-35-3
Record name 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 105 mg (1.6 mmol) of KCN in 1 mL of water, 220 mg (0.8 mmol) of 2-bromo-4′-phenylacetophenone in 3 mL of MeCN was added. The mixture was warmed in a 50° C. bath to dissolve some of the halide. After ˜20 min the solids dissolved. The reaction was stirred for 30 min, then partitioned between 1.2 N HCl and EtOAc. The organic layer was washed with brine, dried and concentrated leaving 210 mg of the title compound which was used in the next step without purification.
Name
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of reactions can 4-phenylbenzoylacetonitrile undergo?

A1: 4-Phenylbenzoylacetonitrile is a versatile building block in organic synthesis. It readily undergoes cyclocondensation reactions with various cyclic ketones in the presence of ammonium acetate. [, , , ] For example, reacting it with cycloalkanones yields aryl-4 p-biphenylyl-2 cyano-3 cycloalceno[b]pyridines. [] This reaction highlights the compound's utility in constructing complex heterocyclic systems. Additionally, 4-phenylbenzoylacetonitrile derivatives, specifically 4-R1-benzylidene-4-phenylbenzoylacetonitriles, have shown promise in synthesizing unsymmetrically substituted 3,5-dicyano-1,4-dihydropyridines and 2-amino-4H-pyrans. [, ]

Q2: Are there any studies exploring the impact of substituents on the reactivity of 4-phenylbenzoylacetonitrile derivatives?

A2: Yes, research has explored how modifying the structure of 4-phenylbenzoylacetonitrile derivatives, specifically by introducing substituents at the 4-position of the benzylidene group (4-R1-benzylidene-4-phenylbenzoylacetonitriles), can influence their reactivity. [, ] These studies suggest that the nature of the R1 substituent can impact the reaction pathway and ultimately dictate the final product formed during cyclocondensation reactions.

Q3: What are the potential applications of the compounds synthesized using 4-phenylbenzoylacetonitrile?

A3: While the provided research focuses primarily on the synthesis and reaction mechanisms involving 4-phenylbenzoylacetonitrile, the resulting heterocyclic compounds, such as dihydropyridines and pyrans, are important structural motifs in medicinal chemistry. [, ] These structures often exhibit diverse biological activities and serve as crucial building blocks for developing novel pharmaceuticals and biologically active compounds.

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